molecular formula C11H20O2 B3131433 Ethyl 2-methyloct-2-enoate CAS No. 35402-23-4

Ethyl 2-methyloct-2-enoate

Cat. No.: B3131433
CAS No.: 35402-23-4
M. Wt: 184.27 g/mol
InChI Key: SWPHJOSYKWMQGV-MDZDMXLPSA-N
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Description

Ethyl 2-methyloct-2-enoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from the condensation of 2-methyloct-2-enoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyloct-2-enoate can be synthesized through the esterification of 2-methyloct-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation .

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous esterification processes. These processes often utilize fixed-bed reactors with acidic ion-exchange resins as catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyloct-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-methyloct-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyloct-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzymatic reactions in biological systems or catalytic processes in industrial settings .

Comparison with Similar Compounds

  • Ethyl 2-methylhex-2-enoate
  • Ethyl 2-methylhept-2-enoate
  • Ethyl 2-methylnon-2-enoate

Comparison: Ethyl 2-methyloct-2-enoate is unique due to its specific chain length and structural configuration, which influence its reactivity and applications. Compared to its analogs, it may exhibit different physical properties such as boiling point and solubility, as well as varying reactivity in chemical reactions .

Properties

IUPAC Name

ethyl (E)-2-methyloct-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h9H,4-8H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPHJOSYKWMQGV-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=C(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C(\C)/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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